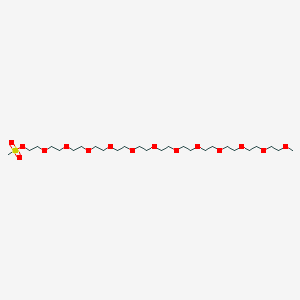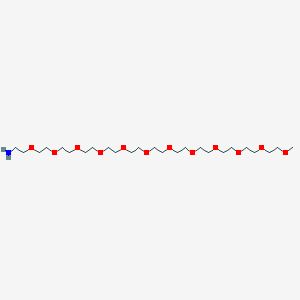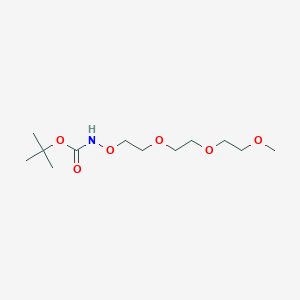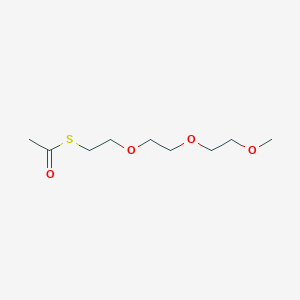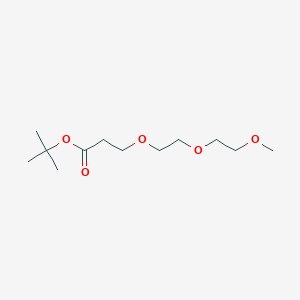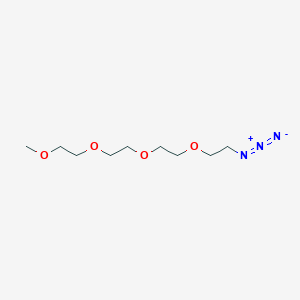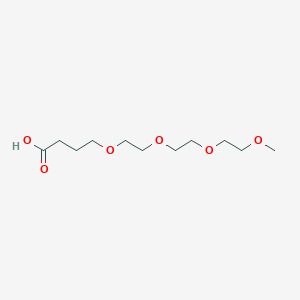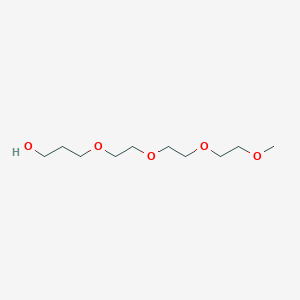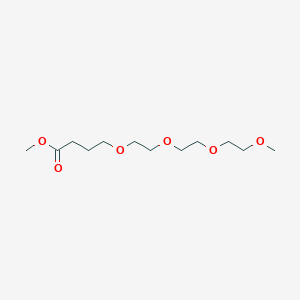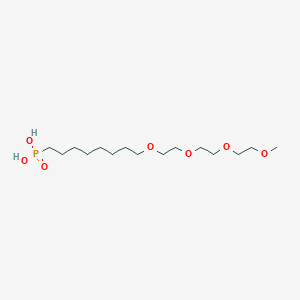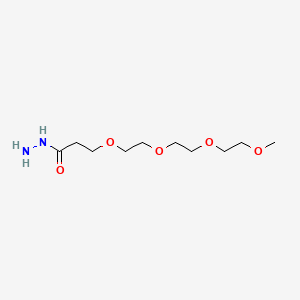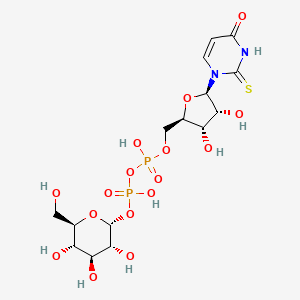
Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2690 is a potent P2Y14 receptor agonist (EC50 = 49 nM) that displays 7-fold higher potency than UDP-glucose.
Scientific Research Applications
Role in P2Y(14) Receptor Activation
Uridine-5'-diphosphoglucose (UDPG) activates the P2Y(14) receptor, a neuroimmune system GPCR. Research by Das et al. (2010) indicates that the P2Y(14) receptor tolerates glucose substitution with small alkyl or aryl groups or its truncation to uridine 5'-diphosphate (UDP), which is a full agonist at the human P2Y(14) receptor. 2-Thiouracil derivatives showed selectivity for activation of the human P2Y(14) vs the P2Y(6) receptor, making these nucleotides important pharmacological probes for the detection and characterization of the P2Y(14) receptor (Das et al., 2010).
Potential Inhibitors of Cytidine Triphosphate Synthase
Taylor et al. (2008) explored the synthesis of bismethylene triphosphate (BMT) nucleotides of uridine 4-phosphate (U-4-P) analogues as potent inhibitors of cytidine triphosphate synthase (CTPS), a crucial enzyme in pyrimidine biosynthesis. These stable analogues of UTP-4-P may serve as lead structures for the development of anticancer and antiviral agents (Taylor, Mirzaei, & Bearne, 2008).
Synthesis of Nonhydrolyzable Substrate Analogues
Grugier et al. (2000) synthesized C-glucopyranosyl nucleosides containing the N-acetyl glucosaminyl and uridine units as nonhydrolyzable substrate analogues aimed to inhibit chitin synthases. These compounds are significant for their potential to impact biological processes involving chitin synthesis (Grugier, Xie, Duarte, & Valéry, 2000).
Fluorinated 2-N-Acetamidosugar Nucleotides
Feng et al. (2004) synthesized fluorinated 2-N-acetamidosugar nucleotides, demonstrating their enzymatic construction. This research aids in understanding the biochemical pathways involving these modified nucleotides (Feng, Okuyama, Niikura, Ohta, Sadamoto, Monde, Noguchi, & Nishimura, 2004).
Synthesis of Methylene and Difluoromethylenephosphonate Analogues
Taylor et al. (2006) synthesized methylene and difluoromethylenephosphonate analogues of uridine-4-phosphate and 3-deazauridine-4-phosphate. This research contributes to the understanding of nucleoside analogues as potential therapeutic agents (Taylor, Mirzaei, Sharifi, & Bearne, 2006).
properties
CAS RN |
7077-89-6 |
|---|---|
Product Name |
Uridine 5 inverted exclamation marka-(trihydrogen diphosphate), 2-thio-, P inverted exclamation marka-|A-D-glucopyranosyl ester |
Molecular Formula |
C15H22N2Na2O16P2S |
Molecular Weight |
626.33 |
IUPAC Name |
sodium (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl [({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(sodiooxy)phosphoryl)oxy]phosphonate |
InChI |
InChI=1S/C15H24N2O16P2S.2Na/c18-3-5-8(20)10(22)12(24)14(31-5)32-35(27,28)33-34(25,26)29-4-6-9(21)11(23)13(30-6)17-2-1-7(19)16-15(17)36;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,25,26)(H,27,28)(H,16,19,36);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChI Key |
TYVFMVSNSGMZPA-QBNUFUENSA-L |
SMILES |
O=P(OP(O[C@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O)([O-])=O)(OC[C@H]2O[C@@H](N(C(N3)=S)C=CC3=O)[C@H](O)[C@@H]2O)O[Na].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MRS2690; MRS 2690; MRS-2690. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



